3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane
Description
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a fused cyclohexane-oxirane system (7-oxabicyclo[4.1.0]heptane core) with a cyclopropyl and phenyl substituent at positions 3 and 6, respectively. The nitrogen atom at position 3 introduces azabicyclo character, while the oxirane oxygen at position 7 contributes to its strained epoxide-like reactivity. This compound’s structural complexity makes it valuable in medicinal chemistry and materials science, particularly for studying ring-opening reactions or as a precursor for bioactive molecules .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H17NO/c1-2-4-11(5-3-1)14-8-9-15(12-6-7-12)10-13(14)16-14/h1-5,12-13H,6-10H2 |
InChI Key |
BXENOLFXUWXSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C(C2)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane can be achieved through various synthetic routes. One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This reaction typically requires specific reaction conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and phenyl groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: This compound may be used in the development of new biochemical assays or as a probe to study biological pathways.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The cyclopropyl and phenyl groups may facilitate binding to enzymes or receptors, while the oxa-azabicycloheptane core can influence the compound’s overall stability and reactivity. Detailed studies on its mechanism of action are limited, but it is likely that this compound modulates biological activity through its unique structural features .
Comparison with Similar Compounds
7-Oxabicyclo[4.1.0]heptane Derivatives
- 7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4): The parent compound lacks substituents but shares the bicyclo[4.1.0]heptane-oxirane core. It has a boiling point of 129–130°C and melting point of 40°C, indicating lower molecular rigidity compared to the target compound due to the absence of bulky groups like cyclopropyl or phenyl .
- 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (Vinyl Cyclohexene Dioxide): This derivative contains an additional epoxide group, increasing its reactivity in ring-opening polymerizations. Its hazard profile (UN 1993) underscores higher toxicity risks compared to the target compound, which lacks multiple reactive epoxides .
Azabicyclo Systems
- 4-Diazabicyclo[4.1.0]heptane Derivatives: These compounds (e.g., from ) replace the oxygen atom with a second nitrogen.
- 6-Oxa-3-azabicyclo[3.1.1]heptane (from ): The smaller bicyclo[3.1.1] framework increases ring strain, leading to higher reactivity in nucleophilic substitutions. For example, compound 40 in was synthesized in 62% yield via SNAr reactions, a pathway less accessible to the target compound due to its larger, less strained bicyclo[4.1.0] system .
Substituent Effects
Cyclopropyl vs. Methyl/Morpholino Groups
- In contrast, 3-methylmorpholino substituents (e.g., in ) enhance solubility but reduce thermal stability due to increased conformational flexibility .
- 6-Phenyl Group : The aromatic phenyl group at position 6 enhances π-π stacking interactions, which may improve binding affinity in drug-receptor interactions. Comparatively, 6-oxa or 6-thia analogs (e.g., in ) prioritize heteroatom-mediated reactivity over aromatic interactions .
Biological Activity
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activity. This compound's unique structure suggests various pharmacological applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 201.27 g/mol. Its structure features a cyclopropyl group and a phenyl group attached to a bicyclic framework, which contributes to its biological properties.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can modulate synaptic plasticity and neuronal growth, making them potential candidates for treating neurological disorders.
Antitumor Activity
Recent studies have shown that this compound exhibits promising antitumor properties. Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of DNA synthesis |
Neuroprotective Effects
In neuropharmacological studies, this compound has been found to enhance synaptic connectivity and promote neuronal survival under stress conditions, suggesting its potential as a neuroprotective agent.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of 3-Cyclopropyl derivatives in xenograft models. The results indicated significant tumor reduction in treated groups compared to controls, with minimal side effects observed.
Study 2: Neuropharmacological Impact
Another investigation focused on the neuropharmacological effects of this compound in rodent models of depression and anxiety. The findings revealed that administration led to increased levels of brain-derived neurotrophic factor (BDNF), suggesting enhanced neuroplasticity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
